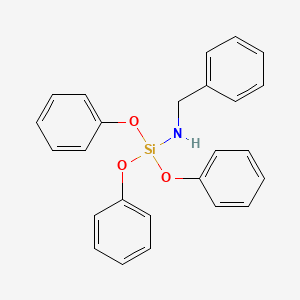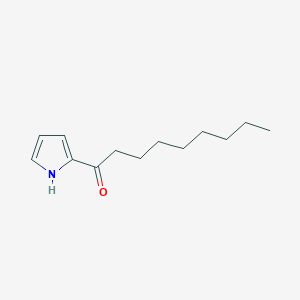
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran is an organic compound with a complex structure that includes a benzofuran ring and a methylbutenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran can be achieved through several methods. One common approach involves the catalytic cross-coupling of alkenyllithium reagents with aryl and alkenyl halides. This method uses a palladium-based catalyst, such as Pd2(dba)3/XPhos, to facilitate the reaction under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high efficiency and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymerization reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methylbut-2-en-2-yl)benzene: This compound shares a similar side chain but lacks the benzofuran ring.
2-Methylbut-2-en-1-yl acetate: Another related compound with a different functional group arrangement.
Eigenschaften
CAS-Nummer |
89880-44-4 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(3-methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C13H18O/c1-9(2)10(3)13-8-11-6-4-5-7-12(11)14-13/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DXFBNKJYSHKTNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1=CC2=C(O1)CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


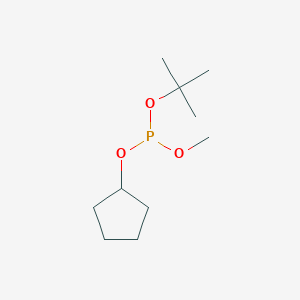
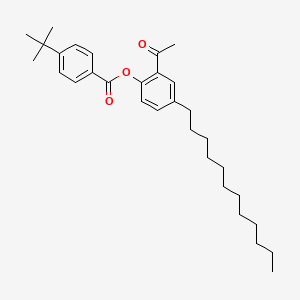

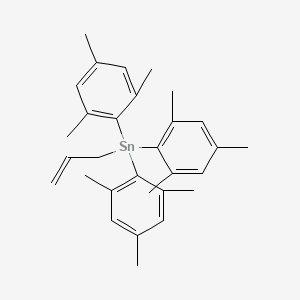
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

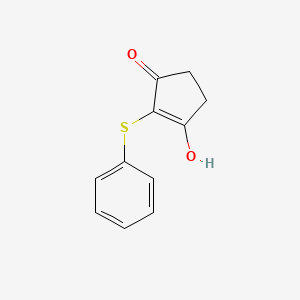
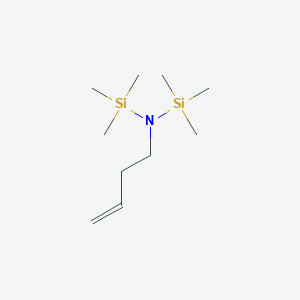
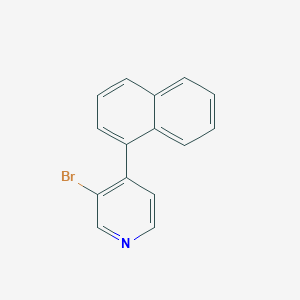
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)

